4-(2-Keto-1-benzimidazolinyl)piperidine

Catalog No.
S603154
CAS No.
20662-53-7
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Keto-1-benzimidazolinyl)piperidine

CAS Number

20662-53-7

Product Name

4-(2-Keto-1-benzimidazolinyl)piperidine

IUPAC Name

3-piperidin-4-yl-1H-benzimidazol-2-one

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)

InChI Key

BYNBAMHAURJNTR-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O

Synonyms

1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one; R 30507; 1-(4-Piperidyl)-2-benzimidazolinone; 1,3-Dihydro-1-(4-piperidinyl)benzimidazol-2-one; 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one; 4-(2-Oxo-1,3-dihydro-benzimidazol-1-yl)piperidin

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O

The exact mass of the compound 4-(2-Keto-1-benzimidazolinyl)piperidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Keto-1-benzimidazolinyl)piperidine, CAS 20662-53-7, is a heterocyclic building block essential for the synthesis of several second-generation antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone. The molecule's structure, featuring a piperidine ring attached to a benzimidazolinone core, provides a reactive secondary amine (the piperidine nitrogen) that is crucial for N-alkylation reactions. Its primary value lies in its role as a direct precursor, where its purity and processability significantly impact the yield and quality of the final Active Pharmaceutical Ingredient (API).

In multi-step API synthesis, seemingly minor structural changes in a starting material can lead to significant deviations in process outcomes. Substituting 4-(2-Keto-1-benzimidazolinyl)piperidine with a close analog, such as one with substituents on the benzimidazole ring or an alternative heterocyclic core, is not a viable procurement strategy. Such changes alter the nucleophilicity of the piperidine nitrogen and introduce different steric profiles, which can decrease coupling efficiency, lower reaction yields, and generate unique impurity profiles that complicate downstream purification and regulatory compliance. The established process conditions for risperidone synthesis are optimized for the specific reactivity and physical properties of CAS 20662-53-7, making direct substitution impractical and economically risky.

Precursor Suitability: Enables Higher Yields in API Synthesis vs. Alternative Routes

The primary value of 4-(2-Keto-1-benzimidazolinyl)piperidine lies in its role within an alternative synthetic pathway to risperidone that avoids the direct alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. While the direct alkylation route is common, it is reported with yields around 46%. In contrast, a different, well-documented synthetic route involves the in-situ cyclization of an intermediate derived from a related piperidine oxime, which has been optimized to achieve yields as high as 81%. This demonstrates that the selection of the core piperidine starting material is a critical decision point for maximizing process efficiency.

Evidence DimensionOverall Risperidone Synthesis Yield
Target Compound Data81% (via an optimized route utilizing a related piperidine precursor)
Comparator Or BaselineDirect alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: 46% yield
Quantified DifferencePotentially 35% absolute yield improvement over the baseline method
ConditionsComparison of different patented synthetic routes for Risperidone.

Selecting the optimal precursor route can significantly increase final product output from the same quantity of starting materials, directly impacting manufacturing cost and throughput.

Processability: Defined Solubility Profile for Predictable Process Scaling

Effective process design and scale-up depend on predictable solubility. 4-(2-Keto-1-benzimidazolinyl)piperidine has a well-characterized solubility profile in common organic solvents used in pharmaceutical manufacturing. For example, its solubility is approximately 32g/100mL in methanol, 9.4g/100mL in N,N-dimethylformamide (DMF), and 0.75g/100mL in acetone. In contrast, many novel or less-common intermediates lack such publicly available data, requiring costly and time-consuming in-house solubility studies before a process can be developed. Using a compound with a known solubility profile reduces process development time and mitigates risks associated with solvent selection and reaction concentration during scale-up.

Evidence DimensionSolubility Data Availability & Values
Target Compound DataData available: 32g/100mL (Methanol), 9.4g/100mL (DMF), 0.75g/100mL (Acetone)
Comparator Or BaselineNovel or less-common intermediates: Typically no publicly available, quantitative solubility data.
Quantified DifferenceReduces process development from weeks/months (for characterization) to days (for verification).
ConditionsStandard solubility measurement at 20°C.

Procuring a compound with established, quantitative solubility data accelerates process development and de-risks technology transfer and scale-up activities.

Reproducibility: High-Purity Precursor Minimizes Formation of Process-Related Impurities

The synthesis of risperidone is known to generate several process-related impurities that must be controlled to meet regulatory standards, such as those outlined by the European Pharmacopoeia. The use of low-purity or poorly characterized starting materials is a primary cause of impurity formation. Procuring high-purity (e.g., >97%) 4-(2-Keto-1-benzimidazolinyl)piperidine ensures that the subsequent N-alkylation reaction proceeds cleanly, minimizing the generation of side products. This reduces the burden on downstream purification steps, which are often costly and can lead to significant loss of the final API.

Evidence DimensionImpact on Final Product Purity
Target Compound DataHigh-purity (>97%) starting material minimizes side-product formation.
Comparator Or BaselineLow-purity or crude starting material increases the risk of process-related impurities.
Quantified DifferenceReduces downstream purification burden and potential API loss.
ConditionsGood Manufacturing Practice (GMP) synthesis of Risperidone.

Using a high-purity precursor is a critical risk-mitigation strategy to ensure the final API meets stringent regulatory requirements for purity and safety.

Efficient Synthesis of Risperidone and Paliperidone for API Manufacturing

This compound is the right choice for manufacturers focused on optimizing the synthesis of risperidone and its derivatives. Its established role in high-yielding synthetic routes allows for more efficient and economical production of these critical antipsychotic APIs, directly supporting cost-effective manufacturing at scale.

Process Development and Scale-Up for Generic Drug Production

For chemists and chemical engineers developing or scaling up generic risperidone production, this precursor is a preferred starting material. Its well-documented solubility and reactivity profile minimizes the risks and timelines associated with process validation and technology transfer, making it ideal for streamlined, predictable scale-up operations.

Medicinal Chemistry Programs Targeting Dopamine/Serotonin Receptors

In a research context, this building block serves as a reliable and well-characterized starting point for medicinal chemistry campaigns. Researchers can leverage its known reactivity to synthesize libraries of novel benzimidazolinone-piperidine derivatives for structure-activity relationship (SAR) studies targeting CNS disorders.

XLogP3

1.5

LogP

1.14 (LogP)

UNII

4RP0AED2PC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20662-53-7

Wikipedia

4-(2-keto-1-benzimidazolinyl)piperidine

Dates

Last modified: 08-15-2023
Botte et al. Chemical inhibitors of monogalactosyldiacylglycerol synthases in Arabidopsis thaliana. Nature Chemical Biology, doi: 10.1038/nchembio.658, published online 25 September 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types